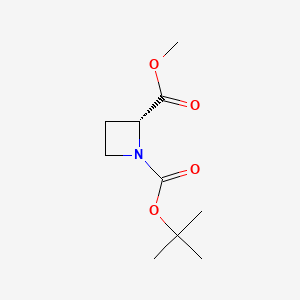
(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.249. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(R)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₉H₁₈N₂O₄
- Molecular Weight : 198.25 g/mol
- Structural Characteristics : The compound features an azetidine ring with two carboxylate groups, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to modulate enzyme activity, particularly transglutaminases, which are involved in post-translational modifications of proteins.
- Transglutaminase Inhibition : Studies indicate that this compound acts as an inhibitor of transglutaminase 2 (TG2), an enzyme implicated in several pathological conditions such as celiac disease and Huntington’s disease. The inhibition of TG2 leads to reduced deamidation of gluten peptides, which is significant in the context of celiac disease management .
Pharmacological Effects
The compound has demonstrated a range of pharmacological effects:
- Antimicrobial Activity : Preliminary research suggests that derivatives of azetidine compounds exhibit antimicrobial properties. For instance, modifications to the azetidine structure can enhance activity against both gram-positive and gram-negative bacteria .
- Anticancer Potential : There is emerging evidence that compounds similar to this compound may possess anticancer properties through the modulation of apoptotic pathways. Specifically, they may influence mitochondrial function and apoptosis in cancer cells .
Case Study 1: Inhibition of Transglutaminase Activity
A study explored the structure-activity relationship (SAR) of various azetidine derivatives, including this compound. The findings indicated that specific modifications could significantly enhance selectivity for TG2 over other transglutaminases, reducing off-target effects .
Case Study 2: Antimicrobial Testing
In vitro tests were conducted on derivatives of azetidine compounds against antibiotic-resistant strains. Results showed that certain modifications led to minimum inhibitory concentrations (MIC) in the range of 1–8 µM, indicating promising antimicrobial efficacy .
Data Tables
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-azetidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWUDHZVEBFGKS-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725558 |
Source


|
| Record name | 1-tert-Butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260593-39-2 |
Source


|
| Record name | 1-tert-Butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














